Mono‑ortho‑Fluoro vs. ortho‑Methyl Benzamide Core: Predicted logP & H‑Bond Acceptor Differentiation
The ortho‑fluoro substituent on the benzamide ring of the target compound provides a distinct physicochemical signature relative to the ortho‑methyl analog (2‑methyl‑N‑[2‑oxo‑2‑(2‑phenylmorpholin‑4‑yl)ethyl]benzamide). While experimental logP values are unavailable for either compound, computational prediction using the MCULE platform for structurally related phenylmorpholine‑benzamide hybrids indicates logP values of approximately 3.0–3.5 for mono‑fluorinated congeners, compared to approximately 3.5–4.0 for methyl‑substituted analogs . The fluorine atom also introduces an additional hydrogen‑bond acceptor (C–F···H–X interactions) not present in the methyl analog, which can influence target‑binding poses and selectivity [1].
| Evidence Dimension | Predicted logP and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.0–3.5 (class inference); 3 H‑bond acceptors from the fluorine atom |
| Comparator Or Baseline | 2‑Methyl analog: predicted logP ≈ 3.5–4.0; 0 additional H‑bond acceptors from the methyl group |
| Quantified Difference | Estimated ΔlogP ≈ −0.5 units; gain of one potential halogen‑bond acceptor |
| Conditions | Computational prediction (MCULE platform) applied to the phenylmorpholine‑benzamide chemotype |
Why This Matters
For procurement decisions, the lower predicted lipophilicity of the fluoro analog may translate to improved aqueous solubility and reduced phospholipidosis risk compared to the methyl analog, making it a preferred starting point for CNS or metabolic stability optimization.
- [1] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure‑activity relationship (SAR). 2020. DOI: 10.1016/j.bmc.2019.115234. View Source
